N-(2,4-dichlorophenyl)-4-fluorobenzamide
CAS No.: 101398-11-2
Cat. No.: VC21276515
Molecular Formula: C13H8Cl2FNO
Molecular Weight: 284.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101398-11-2 |
|---|---|
| Molecular Formula | C13H8Cl2FNO |
| Molecular Weight | 284.11 g/mol |
| IUPAC Name | N-(2,4-dichlorophenyl)-4-fluorobenzamide |
| Standard InChI | InChI=1S/C13H8Cl2FNO/c14-9-3-6-12(11(15)7-9)17-13(18)8-1-4-10(16)5-2-8/h1-7H,(H,17,18) |
| Standard InChI Key | HRXCRGRNOZAPAS-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl)F |
| Canonical SMILES | C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl)F |
Introduction
N-(2,4-dichlorophenyl)-4-fluorobenzamide is a synthetic organic compound with a molecular formula of C13H9Cl2FNO and a molecular weight of approximately 295.12 g/mol . This compound belongs to the class of benzamides, which are known for their diverse biological activities and applications in pharmaceutical research. The presence of chlorine and fluorine atoms in its structure contributes to its unique chemical and biological properties.
Synthesis Methods
The synthesis of N-(2,4-dichlorophenyl)-4-fluorobenzamide typically involves a condensation reaction between 2,4-dichloroaniline and 4-fluorobenzoyl chloride. This reaction is commonly conducted in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. Solvents like dichloromethane or chloroform are often used under reflux conditions to facilitate the reaction.
For industrial-scale production, continuous flow reactors can be employed to enhance efficiency and control over reaction parameters, leading to higher yields and purity.
Structural Characteristics
The molecular structure of N-(2,4-dichlorophenyl)-4-fluorobenzamide features a planar arrangement of aromatic rings, which contributes to its stability and potential interactions with biological targets. The electron-withdrawing nature of the chlorine and fluorine atoms enhances its binding affinity to specific molecular targets such as enzymes or receptors.
Biological Implications and Applications
The mechanism of action for N-(2,4-dichlorophenyl)-4-fluorobenzamide primarily involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to inhibition or modulation of enzymatic activity or receptor signaling pathways, making it a potential candidate for developing therapeutic agents.
While specific biological data for N-(2,4-dichlorophenyl)-4-fluorobenzamide is limited, compounds with similar structures have shown promise in various biological applications, including antitumor activities and enzyme inhibition .
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